molecular formula C16H17N3O5 B4405566 N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide

N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide

Cat. No. B4405566
M. Wt: 331.32 g/mol
InChI Key: UBLZFOWPOCQVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide, also known as MNFA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the furan class of compounds and has been studied extensively for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to a reduction in inflammation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined structure. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its potential therapeutic applications.

Future Directions

Future research on N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide could focus on its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. This compound could also be studied for its potential use as a drug delivery system, as well as its potential as a diagnostic tool for cancer and other diseases. Further studies could also be conducted to elucidate the mechanism of action of this compound and to identify potential side effects and toxicity. Overall, this compound has significant potential for future research and development in the field of pharmaceuticals.

Scientific Research Applications

N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-16(14-5-6-15(24-14)19(21)22)17-13-3-1-12(2-4-13)11-18-7-9-23-10-8-18/h1-6H,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLZFOWPOCQVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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